4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene

Catalog No.
S1795374
CAS No.
37626-13-4
M.F
C7F12O2
M. Wt
344.0545384
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;...

CAS Number

37626-13-4

Product Name

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene

IUPAC Name

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene

Molecular Formula

C7F12O2

Molecular Weight

344.0545384

InChI

InChI=1S/C5F8O2.C2F4/c6-1-2(7)15-3(14-1,4(8,9)10)5(11,12)13;3-1(4)2(5)6

SMILES

C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)F.C(=C(F)F)(F)F

Synonyms

POLY[4,5-DIFLUORO-2,2-BIS(TRIFLUOROMETHYL)-1,3-DIOXOLE-CO-TETRAFLUOROETHYLENE];poly(4,5-difluoro-2,2-bis(cf3)-1,3-dioxole -co-tf;teflon af1600;teflon af2400;POLY(4,5-DIFLUORO-2,2-BIS(CF3)-1,3-DIOXO LE -CO-TFE), 87 MOLE % DIOXOLE;POLY(4,5-DIFLUORO-2,2

Optoelectronic Devices

AF 2400's exceptional optical clarity and low refractive index (n20/D 1.31) [1] make it a promising candidate for optoelectronic devices. Research suggests its potential use in:

  • Antireflection coatings: Due to its low refractive index, AF 2400 films can minimize light reflection on optical components, improving device efficiency [2].
  • Optical waveguides: The material's transparency allows light to transmit efficiently within the waveguide, facilitating research in areas like optical communication and sensing [2].

Further research is required to explore the full potential of AF 2400 in optimizing the performance of various optoelectronic devices.

Protective Coatings

The inherent chemical resistance and high glass transition temperature (Tg) of AF 2400 [3] make it suitable for research involving harsh environments. Here are some potential applications:

  • Chemical sensor protection: Coatings made from AF 2400 can shield delicate chemical sensors from corrosive environments, allowing for extended operation and reliable data collection [4].
  • Microfluidic device protection: Microfluidic devices used in biological and chemical research can benefit from AF 2400's protective layer, enhancing their durability and resistance to aggressive chemicals [4].

Research is ongoing to explore AF 2400's efficacy in protecting various research equipment and components from harsh chemical environments.

Note:

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene is a complex organic compound characterized by its unique molecular structure that includes a dioxole ring and multiple fluorinated groups. The compound is identified by its CAS number 37697-64-6 and is notable for its potential applications in various fields, including materials science and chemical synthesis. The presence of fluorine atoms contributes to its chemical stability and unique physical properties, such as low surface energy and high thermal stability .

  • Flammability: Classified as a combustible solid (Class 11) [].
  • Toxicity: Information on specific toxicity is limited. However, fluorinated polymers can potentially degrade to toxic byproducts under extreme thermal conditions. It's recommended to handle the material with proper personal protective equipment like gloves, eye protection, and a dust mask [].
Typical of fluorinated organic compounds. Key reactions include:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Polymerization: When copolymerized with tetrafluoroethylene, it forms high-performance materials like Teflon AF®, known for their excellent chemical resistance and thermal stability .
  • Decomposition: Under extreme conditions (e.g., high temperatures), the compound may decompose to release toxic gases, necessitating careful handling during synthesis and application .

While specific biological activity data for 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene is limited, similar fluorinated compounds have been studied for their biological interactions. Generally, fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and the biological systems they interact with. Preliminary studies indicate that some derivatives may have harmful effects on skin and respiratory systems upon exposure .

The synthesis of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene typically involves:

  • Fluorination Reactions: Using fluorinating agents to introduce fluorine atoms into the dioxole structure.
  • Dioxole Formation: The dioxole ring can be formed through condensation reactions involving appropriate aldehydes or ketones with diols in the presence of acid catalysts.
  • Copolymerization: This method involves reacting tetrafluoroethylene with the dioxole compound under controlled conditions to produce copolymers with enhanced properties .

The applications of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene span several industries:

  • Coatings: Utilized in high-performance coatings due to its chemical resistance and low surface energy.
  • Electronics: Employed in the production of insulating materials for electronic devices.
  • Pharmaceuticals: Investigated for potential use in drug delivery systems due to its unique properties .

Interaction studies of this compound focus on its behavior in various environments and its reactivity with other chemicals. Research indicates that it can interact with strong acids and bases leading to potential degradation products. Moreover, studies on polymer blends containing this compound reveal enhanced mechanical properties compared to traditional polymers .

Several compounds share structural similarities with 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Properties
4,5-Difluoro-1,3-dioxoleContains two fluorine atoms on the dioxole ringLower thermal stability compared to the bis(trifluoromethyl) derivative
TetrafluoroethyleneSimple tetrafluorinated ethyleneWidely used in polymer production but lacks the complex dioxole structure
Poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole)Polymerized form of the dioxole compoundExhibits superior mechanical properties and chemical resistance

The uniqueness of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene lies in its combination of multiple trifluoromethyl groups with a stable dioxole structure that enhances its performance in various applications compared to simpler fluorinated compounds.

Structural Properties of 4,5-Difluoro-2,2-Bis(trifluoromethyl)-1,3-Dioxole

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole possesses a unique molecular structure characterized by a five-membered dioxole ring system with extensive fluorination. The compound has the molecular formula C5F8O2 and a molecular weight of 244.04 g/mol, with the Chemical Abstracts Service registry number 37697-64-6. The molecular structure features two fluorine atoms positioned at the 4 and 5 positions of the dioxole ring, while two trifluoromethyl groups are attached at the 2-position. This arrangement creates a highly electronegative environment that significantly influences the compound's chemical reactivity and physical properties.

The physical properties of this compound reflect its highly fluorinated nature, with a boiling point ranging from 32-33°C and a density of approximately 1.72 g/cm³. The refractive index has been measured at 1.307, which is characteristic of fluorinated organic compounds. These properties make the compound particularly suitable for applications requiring low surface energy and chemical inertness. The presence of multiple fluorine atoms creates strong carbon-fluorine bonds that contribute to the compound's exceptional thermal stability and resistance to chemical degradation.

Molecular Characteristics of 1,1,2,2-Tetrafluoroethene

1,1,2,2-Tetrafluoroethene represents the simplest perfluorinated alkene, with the molecular formula C2F4 and a structure designated as F2C=CF2. This colorless gas exhibits remarkable chemical properties that make it an essential monomer for the production of polytetrafluoroethylene and related fluoropolymers. The compound demonstrates significant instability towards decomposition to carbon and carbon tetrafluoride, and shows susceptibility to forming explosive peroxides when exposed to air.

The electronic structure of 1,1,2,2-tetrafluoroethene creates unique reactivity patterns compared to conventional alkenes. The electron-withdrawing effect of the fluorine atoms makes the compound susceptible to nucleophilic attack, which forms the basis for many of its synthetic transformations. Industrial applications exploit this reactivity for polymerization reactions that produce high-performance fluoroplastics and fluoroelastomers with exceptional chemical resistance and thermal stability properties.

Dates

Last modified: 04-14-2024

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